molecular formula C6H11F2NO B11823707 3-Fluoro-4-(fluoromethyl)piperidin-4-ol

3-Fluoro-4-(fluoromethyl)piperidin-4-ol

Cat. No.: B11823707
M. Wt: 151.15 g/mol
InChI Key: GIRUODYPRXWZCI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

The synthesis of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically include an organic solvent like acetonitrile and a base such as potassium carbonate. Industrial production methods may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-Fluoro-4-(fluoromethyl)piperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon).

Scientific Research Applications

3-Fluoro-4-(fluoromethyl)piperidin-4-ol has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include modulation of receptor activity or inhibition of enzyme function, leading to the desired pharmacological effects .

Comparison with Similar Compounds

3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual fluorination and hydroxylation, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

3-fluoro-4-(fluoromethyl)piperidin-4-ol

InChI

InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2

InChI Key

GIRUODYPRXWZCI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1(CF)O)F

Origin of Product

United States

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